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3-But-2-enoxypyridine
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Overview
Description
3-But-2-enoxypyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyridine ring substituted with a but-2-enoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-But-2-enoxypyridine typically involves the reaction of pyridine derivatives with but-2-enol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the but-2-enol, followed by nucleophilic substitution on the pyridine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-But-2-enoxypyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 3-But-2-enoxypyridine exhibit potent antimicrobial properties. A study highlighted the antibacterial effects of pyridine derivatives against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) as low as 2.0 μM against Micrococcus luteus . These findings suggest that this compound could be a lead compound for developing new antibiotics.
Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound effectively reduce inflammatory markers in cell cultures treated with pro-inflammatory stimuli. Significant inhibition was observed at micromolar concentrations, indicating potential therapeutic applications in treating inflammatory diseases .
Case Study: Structure-Activity Relationship
A comprehensive structure-activity relationship (SAR) analysis revealed that modifications to the pyridine core could enhance or diminish biological activity. This insight is crucial for optimizing drug design efforts aimed at improving efficacy and reducing side effects .
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its structural similarity to known agrochemicals suggests it could inhibit specific enzymes in pests, leading to effective pest control solutions. Initial studies indicate promising results in terms of efficacy against common agricultural pests .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and condensation reactions with appropriate substrates. These synthetic routes allow for the generation of a library of derivatives that can be screened for enhanced biological activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-But-2-enoxypyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-But-2-enoxypyridine
- 4-But-2-enoxypyridine
- 3-But-3-enoxypyridine
Uniqueness
3-But-2-enoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in research and industry.
Biological Activity
3-But-2-enoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various pathogens.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyridine derivatives with enones or other electrophiles. The general synthetic pathway includes:
- Formation of the enone : This can be achieved through aldol condensation or similar reactions.
- Nucleophilic attack : The pyridine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the enone.
- Cyclization : This step often leads to the formation of the enoxypyridine structure.
The synthetic routes can vary, but they often utilize methodologies such as palladium-catalyzed reactions or Lewis acid-mediated processes to enhance yields and selectivity .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluating various pyridine derivatives highlighted that compounds with similar structures demonstrated potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Pyridine Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 1.5 | Staphylococcus aureus |
Related Pyridine Derivative | 2.0 | Micrococcus luteus |
Another Derivative | 0.5 | Enterococcus faecalis |
Antiviral Activity
In addition to antibacterial properties, this compound has been investigated for its antiviral potential. A series of studies focusing on pyridine-based compounds revealed promising results against viral pathogens like H5N1 and SARS-CoV-2. Compounds containing fluorinated groups exhibited enhanced activity, indicating that structural modifications could significantly impact efficacy .
Table 2: Antiviral Efficacy Against H5N1 Virus
Compound | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
This compound | 5.0 | 85% |
Fluorinated Variant | 1.8 | 93% |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the pyridine ring can dramatically influence biological activity. For example, the introduction of fluorine atoms at the 3-position has been correlated with increased potency against both bacterial and viral targets .
Key Findings:
- Fluorination : Enhances binding affinity and antimicrobial potency.
- Substituents : Alkyl groups at certain positions can improve solubility and bioavailability.
Case Study 1: Antibacterial Screening
A recent study synthesized a library of pyridine derivatives, including this compound, and evaluated their antibacterial activities through broth microdilution methods. The results showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics, suggesting its potential as a new therapeutic agent .
Case Study 2: Antiviral Evaluation
In vitro studies assessing the antiviral effects against SARS-CoV-2 demonstrated that certain derivatives of this compound could inhibit viral replication effectively, with IC50 values comparable to those of established antiviral drugs .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-but-2-enoxypyridine |
InChI |
InChI=1S/C9H11NO/c1-2-3-7-11-9-5-4-6-10-8-9/h2-6,8H,7H2,1H3 |
InChI Key |
SOVDTJLOJRLWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC1=CN=CC=C1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.